2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(2-Methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound characterized by a combination of methoxyphenyl, triazolopyrimidine, and piperazine moieties. These structural elements confer a range of biochemical and pharmacological properties, making the compound of interest in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step processes that integrate several functional groups. The primary route often begins with the preparation of intermediate compounds:
Methoxylation: Introducing methoxy groups to benzene rings through the reaction of methanol and phenol under acidic conditions.
Triazole Formation: Creating the triazole ring by cyclization of suitable precursors, typically involving azide and alkyne compounds under copper(I)-catalyzed conditions (click chemistry).
Coupling Reactions: Attaching the triazole ring to a piperazine moiety via nucleophilic substitution.
Ethylation: Adding ethanone functionality to the resultant intermediate through Friedel-Crafts acylation using ethanoyl chloride and a Lewis acid catalyst like AlCl₃.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for scalability and yield. Techniques such as continuous flow chemistry and automated synthesizers can enhance efficiency, while stringent control of reaction conditions ensures purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically targeting the methoxy groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the keto group within the ethanone moiety, often using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially involving the piperazine ring. Suitable reagents include alkyl halides and tosylates.
Cyclization: Under appropriate conditions, cyclization reactions may form additional ring structures, particularly when leveraging the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides (e.g., methyl iodide), Tosylates (e.g., p-toluenesulfonyl chloride)
Cyclization: Copper(I) catalysts (e.g., CuSO₄/ascorbate in click chemistry)
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Varied products depending on the nature of the nucleophile used.
Cyclization: Formation of additional fused ring systems.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a ligand in coordination complexes due to its triazole and piperazine rings, which can chelate metal ions effectively.
Biology
Biologically, 2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is explored for its potential as an enzyme inhibitor, particularly targeting kinases and proteases involved in various metabolic pathways.
Medicine
In medicine, preliminary studies suggest that it may possess anticancer properties due to its ability to interfere with DNA replication and repair mechanisms in cancer cells. It is also investigated for its potential anti-inflammatory and antimicrobial activities.
Industry
Industrially, it is utilized in the development of specialty chemicals and advanced materials, including polymers and coatings, where its unique structural features enhance material properties.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets:
Enzyme Inhibition: By binding to the active site or allosteric sites of enzymes, it can inhibit their catalytic activity. This is particularly relevant for kinases and proteases, where the compound can act as a competitive inhibitor.
DNA Interference: It can intercalate within DNA strands, disrupting replication and repair processes, which is pivotal in its anticancer properties.
Pathways: It impacts cellular signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial in cell proliferation and survival.
Comparison with Similar Compounds
2-(2-Methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone stands out due to its specific combination of methoxyphenyl, triazolopyrimidine, and piperazine groups. Similar compounds include:
2-(2-Methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: Lacks the additional methoxy group, leading to different pharmacological properties.
1-(4-(3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone: Similar structure but with a phenylethanone moiety instead of methoxyphenoxy, resulting in variations in chemical reactivity and biological activity.
This unique structural amalgamation endows it with distinct properties, making it a versatile and valuable compound in research and industrial applications.
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Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4/c1-33-18-7-5-6-17(14-18)31-24-22(27-28-31)23(25-16-26-24)30-12-10-29(11-13-30)21(32)15-35-20-9-4-3-8-19(20)34-2/h3-9,14,16H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMOSBUWVUYOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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